molecular formula C7H9ClN2O2S B13257005 4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride

4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride

Cat. No.: B13257005
M. Wt: 220.68 g/mol
InChI Key: IYIDOXVJSWCIAE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride typically involves the reaction of 4,5,6,7-tetrahydro-2H-indazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4,5,6,7-Tetrahydro-2H-indazole+Chlorosulfonic acid4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride\text{4,5,6,7-Tetrahydro-2H-indazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4,5,6,7-Tetrahydro-2H-indazole+Chlorosulfonic acid→4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules. The sulfonyl chloride group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research for probing protein structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride is unique due to its specific reactivity and the presence of the sulfonyl chloride group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-sulfonyl chloride

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)

InChI Key

IYIDOXVJSWCIAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)S(=O)(=O)Cl

Origin of Product

United States

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